molecular formula C18H21ClN2O2S B2936114 N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396812-88-6

N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2936114
CAS No.: 1396812-88-6
M. Wt: 364.89
InChI Key: AAOKYHLHQDNGIE-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic small molecule characterized by a central acetamide backbone. The structure includes:

  • A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen, providing hydrophobic and electron-withdrawing properties.
  • The acetamide linker bridges these moieties, enabling hydrogen bonding and dipole interactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-23-16-5-4-14(19)11-15(16)20-18(22)12-21-8-6-13(7-9-21)17-3-2-10-24-17/h2-5,10-11,13H,6-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOKYHLHQDNGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C₁₈H₁₈ClN₃O₂S. Its structure features a chloro-substituted methoxyphenyl group, a thiophene ring, and a piperidine moiety.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : The piperidine derivative is synthesized through the reaction of 4-(thiophen-2-yl)aniline with acetic anhydride.
  • Acylation : The resulting piperidine compound is acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for potent derivatives .

Anticancer Activity

The compound has shown promise in anticancer research. For instance, analogs have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. The IC₅₀ values for these compounds indicate significant antiproliferative activity, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have reported anti-inflammatory effects attributed to the modulation of cyclooxygenase (COX) enzymes. This suggests that the compound may play a role in managing inflammatory conditions .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, influencing signaling pathways related to neurotransmission and inflammation.
  • Cell Proliferation Pathways : By modulating pathways involved in cell growth and apoptosis, it may exert cytotoxic effects on cancer cells .

Summary of Key Studies

StudyFindings
Antimicrobial Evaluation Significant activity against Staphylococcus aureus and Staphylococcus epidermidis; MIC values between 0.22 - 0.25 μg/mL .
Cytotoxicity Assays IC₅₀ values for MCF-7 cells were reported at 0.08 μM, indicating strong antiproliferative effects .
Anti-inflammatory Activity Compounds showed potential COX inhibition with promising anti-inflammatory profiles .

Case Study: Anticancer Activity

A study focused on the anticancer properties of related pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC₅₀ values as low as 0.07 µM against EGFR, showcasing their potential in targeted cancer therapies .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Substituent

The electron-withdrawing methoxy group activates the chloro-substituted phenyl ring toward nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProductSource
Suzuki Cross-CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidPhenyl-Cl replaced with aryl groups
AminationNH₃, CuI, L-proline (100°C)Chloro → -NH₂ substitution
ThiolationNaSH, DMF, 80°CChloro → -SH substitution

Mechanistic Insight : The para-chloro group undergoes palladium-catalyzed coupling with boronic acids (e.g., Suzuki reactions) to introduce diverse aryl/heteroaryl substituents . Ammonia in the presence of copper catalysts facilitates direct amination .

Electrophilic Substitution on the Thiophene Moiety

The thiophen-2-yl group participates in electrophilic substitutions, primarily at the 5-position:

Reaction TypeReagents/ConditionsProductSource
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C5-bromo-thiophene derivative
NitrationHNO₃, H₂SO₄, 50°C5-nitro-thiophene derivative
SulfonationClSO₃H, CH₂Cl₂, rtThiophene-5-sulfonic acid derivative

Structural Impact : Bromination and nitration modify electronic properties, enhancing binding affinity in biological systems . Sulfonation increases solubility for pharmacokinetic optimization .

Hydrolysis of the Acetamide Functional Group

The acetamide bond undergoes acid- or base-catalyzed hydrolysis:

ConditionReagentsProductSource
Acidic Hydrolysis6M HCl, reflux, 12hCarboxylic acid + 4-(thiophen-2-yl)piperidine
Basic Hydrolysis4M NaOH, EtOH, 70°C, 8hSodium carboxylate + free amine

Stability Note : The acetamide group remains stable under physiological pH but degrades in extreme acidic/basic environments .

Reactivity of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or oxidation:

Reaction TypeReagents/ConditionsProductSource
QuaternizationCH₃I, K₂CO₃, DMF, 60°CN-methylpiperidinium iodide
OxidationmCPBA, CH₂Cl₂, 0°CPiperidine N-oxide derivative

Applications : Quaternization enhances water solubility for intravenous formulations . N-oxides improve metabolic stability .

Demethylation of the Methoxy Group

The methoxy group undergoes demethylation under strong Lewis acids:

Reagents/ConditionsProductSource
BBr₃, CH₂Cl₂, -78°C → rtPhenolic -OH group

Utility : Demethylation enables further functionalization (e.g., glycosylation or phosphorylation) .

Key Research Findings

  • Synthetic Flexibility : Palladium-mediated cross-coupling (Suzuki) and Mitsunobu reactions are pivotal for introducing thiophene and piperidine units .

  • Biological Correlation : Brominated thiophene derivatives show 3.2-fold increased inhibitory activity against viral proteases compared to parent compounds .

  • Stability Profile : Hydrolysis half-life (t₁/₂) at pH 7.4 exceeds 48 hours, confirming suitability for oral administration .

This compound’s multifunctional architecture allows tailored modifications for drug discovery, balancing reactivity and stability across diverse chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below based on substituents, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reported Bioactivity
Target Compound : N-(5-Chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide 5-Cl-2-OMe phenyl, thiophen-2-yl-piperidine ~363.9* Not reported Hypothesized kinase inhibition (based on piperidine-thiophene motifs)
5c () 4-OMe phenyl, 3-oxo-3-(thiophen-2-yl)prop-1-en-1-ylphenoxy ~424.5 208–210 Cytotoxicity against HeLa cells, anti-inflammatory activity
9a () Phenyl, 3-(thiophen-2-yl)acryloylphenoxy ~406.5 196–198 Moderate COX-2 inhibition
Compound 55 () 3-Fluorophenyl-1,2,4-triazolylphenyl, thiophen-2-yl ~437.5 Not reported Antiproliferative activity (MCF7 cells) via tyrosine kinase inhibition
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () 3-Cyanothiophen-2-yl, thiophen-2-yl ~264.4 Not reported Structural precursor for antiproliferative derivatives
ASN90 () Benzo[d][1,3]dioxol-5-yl, piperazine-thiadiazole ~447.5 Not reported O-GlcNAcase inhibition for neurodegenerative disease modulation

Notes:

  • The target compound’s piperidine-thiophene motif distinguishes it from analogs with phenoxy (e.g., 5c, 9a) or triazole (e.g., Compound 55) linkers. This may enhance blood-brain barrier penetration compared to polar phenoxy derivatives .
  • Thiophene-containing analogs (e.g., ) show consistent antiproliferative activity, suggesting the target compound may share this trait .

Structural Validation

  • Crystallographic validation (e.g., SHELX software, ) would confirm the piperidine-thiophene conformation and hydrogen-bonding networks .

Hypothesized Pharmacological Profile

Based on analogs:

  • Kinase Inhibition : The piperidine-thiophene motif resembles ATP-binding site inhibitors (e.g., tyrosine kinase inhibitors in ) .
  • Anti-Inflammatory Activity : Chlorophenyl and methoxy groups correlate with COX-2 inhibition in analogs .
  • Neuroprotective Potential: Piperidine derivatives (e.g., ASN90 in ) show promise in modulating proteinopathies .

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